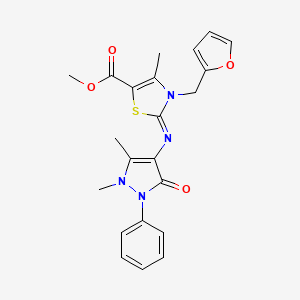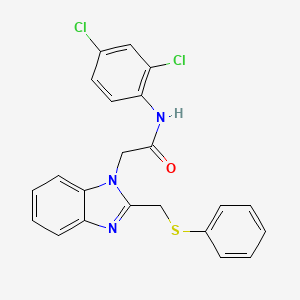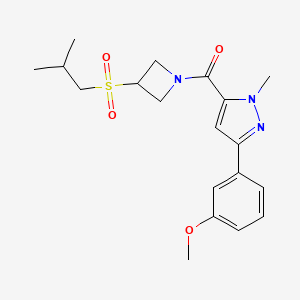
(3-(isobutylsulfonyl)azetidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a member of the complex family of organic molecules, marked by its intricate structure involving an azetidine ring bonded with both a sulfonyl group and a pyrazole ring. Each functional group within the compound contributes unique chemical and physical properties, making it a molecule of interest in various fields, including chemistry, biology, medicine, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (3-(isobutylsulfonyl)azetidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. A common synthetic route may start with the preparation of the azetidine ring via cyclization of a suitable precursor. This is followed by the introduction of the isobutylsulfonyl group through a sulfonylation reaction, and finally the attachment of the pyrazole ring through a coupling reaction. Reaction conditions often require specific catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: : Industrial scale-up might involve optimizing each synthetic step to increase yield and reduce production costs. This may include using flow chemistry techniques to ensure consistent reaction conditions and minimize batch-to-batch variations. The purification of the final product can involve advanced chromatographic techniques to ensure the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions: : The compound can undergo a variety of chemical reactions, including but not limited to:
Oxidation: : The methoxyphenyl group can be a site for oxidation reactions, potentially forming phenolic derivatives.
Reduction: : The sulfonyl group is stable but under strong reducing conditions, could be reduced to the corresponding sulfinyl or sulfhydryl compounds.
Substitution: : The azetidine ring can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions: : Typical reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases or acids for substitution reactions.
Major Products: : Depending on the reaction, major products can include hydroxylated derivatives, reduced sulfonyl compounds, and substituted azetidine derivatives. Each product's formation is influenced by the reaction conditions and the reactivity of the functional groups.
Scientific Research Applications
The diverse functional groups within the compound make it a valuable tool in scientific research:
Chemistry: : It serves as a starting material or intermediate in the synthesis of more complex molecules.
Biology: : Its structural features allow it to interact with various biological macromolecules, making it a potential probe in biochemical studies.
Medicine: : The compound’s unique features might be explored for therapeutic effects, potentially serving as a lead compound in drug discovery.
Industry: : It could be used in the development of novel materials or as a catalyst in specific chemical processes.
Mechanism of Action
Mechanism of Effects: : The compound’s activity is dictated by the interactions of its functional groups with molecular targets. For example, the azetidine ring's strained structure can interact with biological enzymes, potentially inhibiting their activity.
Molecular Targets and Pathways: : It may target specific enzymes or receptors in the body, interfering with normal biochemical pathways. This can lead to therapeutic effects, such as inhibition of a disease-causing enzyme or modulation of receptor activity.
Comparison with Similar Compounds
Unique Features: : Compared to other compounds with azetidine or pyrazole rings, (3-(isobutylsulfonyl)azetidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone stands out due to its unique combination of functional groups and their spatial arrangement, which may impart distinctive reactivity and biological activity.
Similar Compounds: : Similar compounds might include:
(3-(sulfonyl)azetidin-1-yl)(pyrazol-5-yl)methanones: : Sharing core structures but differing in specific substituents.
Methoxyphenyl-substituted pyrazoles: : Varying by the presence of different substituents on the phenyl ring.
Azetidine derivatives: : With other substituents instead of isobutylsulfonyl group.
This compound encapsulates the intricate beauty of organic chemistry, where structure and function interplay to create molecules with vast potential and significance across multiple fields
Properties
IUPAC Name |
[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-13(2)12-27(24,25)16-10-22(11-16)19(23)18-9-17(20-21(18)3)14-6-5-7-15(8-14)26-4/h5-9,13,16H,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNWBPXAFZWJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC(=NN2C)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2925016.png)
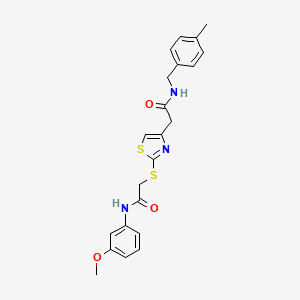
![Tert-butyl (1S,2R,4R)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2925018.png)
![N-[(4-Aminopyrimidin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2925020.png)
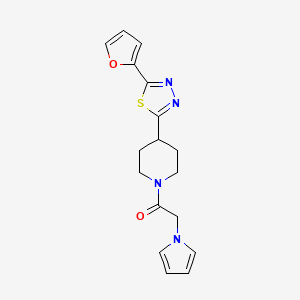
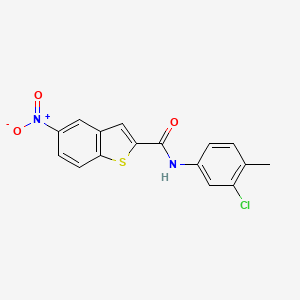
![N-[(4-Methoxyphenyl)methyl]-2-thiophen-2-yl-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2925028.png)
![4-methyl-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2925029.png)
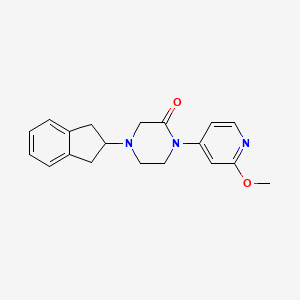
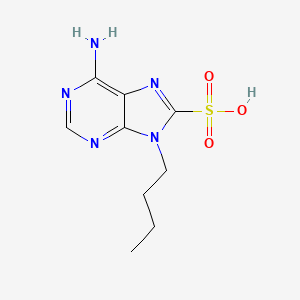
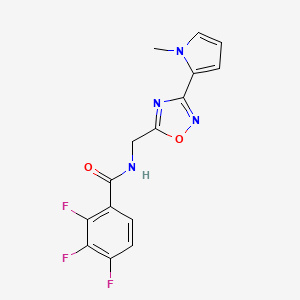
![1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2925037.png)
